2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one

Catalog No.
S12645281
CAS No.
M.F
C13H20N4O3S
M. Wt
312.39 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-2,5,6...

Product Name

2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one

IUPAC Name

2-[(4-methylsulfonylpiperazin-1-yl)methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one

Molecular Formula

C13H20N4O3S

Molecular Weight

312.39 g/mol

InChI

InChI=1S/C13H20N4O3S/c1-21(19,20)16-7-5-15(6-8-16)10-17-13(18)9-11-3-2-4-12(11)14-17/h9H,2-8,10H2,1H3

InChI Key

NBFARFROKYLFAY-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)CN2C(=O)C=C3CCCC3=N2

The compound 2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one is a complex organic molecule characterized by its unique structural features. It consists of a cyclopentapyridazine core, which is a fused bicyclic structure containing both pyridazine and cyclopentane functionalities. The presence of a piperazine moiety attached via a methylsulfonyl group enhances its solubility and may influence its biological activity. This compound is notable for its potential applications in medicinal chemistry due to its structural diversity, which can lead to varied pharmacological properties.

The chemical reactivity of this compound can be explored through several synthetic pathways, including:

  • Nucleophilic Substitution: The piperazine nitrogen can act as a nucleophile in reactions with electrophiles.
  • Cyclization Reactions: The compound's structure allows for potential cyclization, forming new rings that could enhance biological activity.
  • Functional Group Modifications: The methylsulfonyl group can be modified or replaced to assess changes in reactivity and biological effects.

These reactions are fundamental for developing derivatives that may exhibit improved pharmacological profiles.

Research indicates that compounds similar to 2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one often display a range of biological activities. Potential activities include:

  • Antimicrobial Effects: Many pyridazinone derivatives show promise against various pathogens.
  • Anticancer Properties: Structural analogs have been investigated for their ability to inhibit tumor growth.
  • Neuropharmacological Effects: The piperazine component suggests potential interactions with neurotransmitter systems.

In vitro studies are essential to elucidate the specific mechanisms of action and therapeutic potential of this compound.

The synthesis of 2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one typically involves multi-step synthetic routes:

  • Formation of the Cyclopentapyridazine Core: Initial reactions may involve the condensation of appropriate precursors to form the bicyclic structure.
  • Piperazine Substitution: The introduction of the piperazine moiety can be achieved through nucleophilic substitution reactions.
  • Introduction of the Methylsulfonyl Group: This step may involve sulfonation or other methods to attach the methylsulfonyl group effectively.

These methods allow for the construction of the target molecule with desired functional groups.

This compound has potential applications in various fields, particularly:

  • Medicinal Chemistry: As a candidate for drug development targeting various diseases.
  • Pharmaceutical Research: Investigating its efficacy and safety profiles in preclinical studies.
  • Chemical Biology: Exploring its interactions with biological macromolecules to understand its mechanism of action.

Understanding how 2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one interacts with biological targets is crucial. Interaction studies may include:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific receptors or enzymes.
  • Pharmacokinetic Studies: Analyzing absorption, distribution, metabolism, and excretion (ADME) properties.
  • Mechanistic Studies: Investigating how the compound exerts its biological effects at the molecular level.

Such studies provide insights into the pharmacodynamics and pharmacokinetics of the compound.

Several compounds share structural similarities with 2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one, highlighting its uniqueness:

Compound NameStructural FeaturesUnique Aspects
6-(4-(methylsulfonyl)piperidin-1-yl)-5-methylpyridinoneContains a piperidine instead of piperazineFocus on different nitrogen heterocycles
6-(4-amino phenyl)-5-methylpyridinoneLacks sulfonamide groupPotentially different biological activity
6-(4-{[2-(3-Iodobenzyl)-3-oxocyclohexen-YL]amino}phenyl)Contains iodine substituentMay exhibit unique reactivity due to halogen

These comparisons highlight the unique attributes of 2-{[4-(methylsulfonyl)piperazin-1-yl]methyl}-2,5,6,7-tetrahydro-3H-cyclopenta[c]pyridazin-3-one, demonstrating how slight variations in structure can lead to significant differences in biological activity and applications.

XLogP3

-0.7

Hydrogen Bond Acceptor Count

6

Exact Mass

312.12561169 g/mol

Monoisotopic Mass

312.12561169 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-09-2024

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